(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid
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Description
The compound "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" is a chemical of interest in the field of organic synthesis, particularly in the creation of complex molecules with potential pharmacological applications. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the presence of a bromophenyl moiety suggests potential for further functionalization through cross-coupling reactions.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been analyzed, revealing that the bromine atom is electron-withdrawing, while other substituents like the methoxy group possess electron-donating properties . This information is crucial for understanding the reactivity and interaction of the bromophenyl group in "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid".
Chemical Reactions Analysis
The presence of the bromophenyl group in the compound suggests its potential involvement in various chemical reactions, particularly in cross-coupling reactions which are pivotal in the synthesis of complex organic molecules. The tert-butoxycarbonyl group also allows for the protection of the amino group during such reactions, which can be removed later under acidic conditions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of "(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic acid and its overall yield suggest that the tert-butyl groups can be introduced with relatively high efficiency, which may also be applicable to the tert-butoxycarbonyl group in the compound of interest . The crystal structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, with its strong hydrogen-bonded dimers, may also provide insights into the solid-state properties of bromophenyl compounds .
Safety And Hazards
- Safety Data Sheet (SDS) : Available here.
properties
IUPAC Name |
2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAAYALRXSZQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid | |
CAS RN |
446305-66-4 |
Source
|
Record name | 2-(3-bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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